

Validating the Structure of Synthesized N-Propylbenzamide: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: *N*-Propylbenzamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to validate the successful synthesis of **N-Propylbenzamide**. By analyzing Infrared (IR), Proton Nuclear Magnetic Resonance (^1H NMR), and Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectra, researchers can confidently confirm the structure of the target molecule and rule out the presence of common starting materials or byproducts such as benzoic acid and benzamide.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **N-Propylbenzamide**, benzoic acid, and benzamide. These values serve as a reference for the structural elucidation of the synthesized product.

Infrared (IR) Spectroscopy Data

| Functional Group | N-Propylbenzamide (cm ⁻¹) | Benzoic Acid (cm ⁻¹) | Benzamide (cm ⁻¹) |
|-------------------------|---------------------------------------|----------------------------------|-------------------------------|
| N-H Stretch | ~3300 (secondary amide) | - | ~3400 & ~3200 (primary amide) |
| O-H Stretch | - | 2500-3300 (broad) | - |
| C-H Stretch (Aromatic) | ~3060 | ~3060 | ~3060 |
| C-H Stretch (Aliphatic) | ~2960, ~2870 | - | - |
| C=O Stretch | ~1640 | ~1700 | ~1660 |
| N-H Bend | ~1540 | - | ~1620 |
| C-N Stretch | ~1290 | - | ~1400 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

| Proton Environment | N-Propylbenzamide (δ, multiplicity, J in Hz) | Benzoic Acid (δ, multiplicity) | Benzamide (δ, multiplicity) |
|-------------------------------------|--|--|----------------------------------|
| Aromatic Protons | ~7.75 (m, 2H), ~7.45 (m, 3H) | ~8.1 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H) | ~7.8 (m, 2H), ~7.5 (m, 3H) |
| -NH Proton | ~6.5 (br s, 1H) | - | ~7.9 (br s, 1H), ~7.5 (br s, 1H) |
| -COOH Proton | - | ~12.0 (br s, 1H) | - |
| -CH ₂ - (adjacent to NH) | ~3.4 (q, 2H, J ≈ 7 Hz) | - | - |
| -CH ₂ - (middle) | ~1.6 (sextet, 2H, J ≈ 7 Hz) | - | - |
| -CH ₃ | ~0.9 (t, 3H, J ≈ 7 Hz) | - | - |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

| Carbon Environment | N-Propylbenzamide (δ) | Benzoic Acid (δ) | Benzamide (δ) |
|-------------------------------------|-----------------------|------------------|------------------|
| C=O | ~168 | ~172 | ~169 |
| Aromatic C (quaternary) | ~135 | ~130 | ~134 |
| Aromatic C-H | ~131, ~128, ~127 | ~133, ~130, ~128 | ~132, ~128, ~127 |
| -CH ₂ - (adjacent to NH) | ~42 | - | - |
| -CH ₂ - (middle) | ~23 | - | - |
| -CH ₃ | ~11 | - | - |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the dried solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
 - Transfer the finely ground powder to a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrument Setup:
 - Record a background spectrum of the empty sample compartment or a pure KBr pellet.

- Data Acquisition:
 - Place the sample pellet or apply the solid/liquid sample directly onto the ATR crystal.
 - Acquire the IR spectrum over the range of 4000-400 cm^{-1} .
 - Process the spectrum by performing a background subtraction.

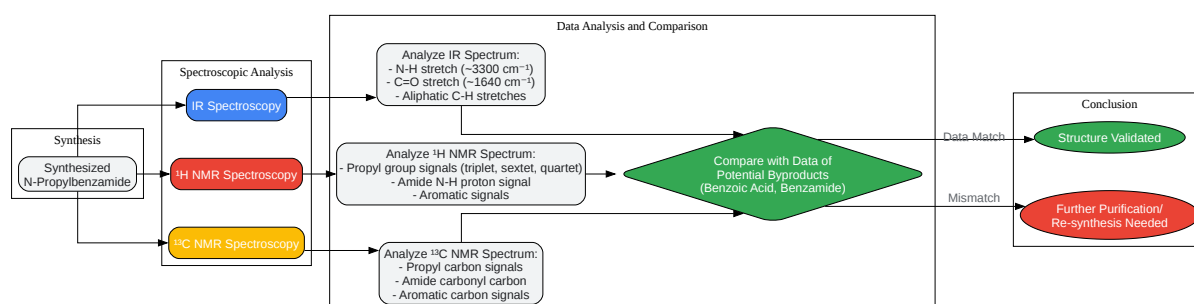
Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

- Sample Preparation:
 - Dissolve 5-10 mg of the sample for ^1H NMR or 20-50 mg for ^{13}C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- Data Acquisition (^1H NMR):
 - Acquire the spectrum using a standard pulse sequence.
 - Set the appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.
- Data Acquisition (^{13}C NMR):
 - Acquire the spectrum using a proton-decoupled pulse sequence.

- A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Visualization of the Validation Workflow

The logical process for validating the structure of synthesized **N-Propylbenzamide** using spectroscopy is outlined in the following diagram.



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Caption: Workflow for Spectroscopic Validation of **N-Propylbenzamide**.

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